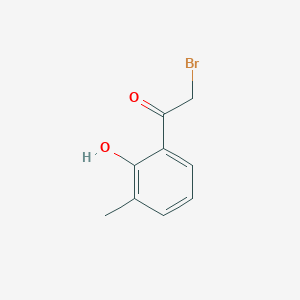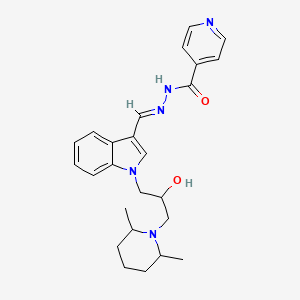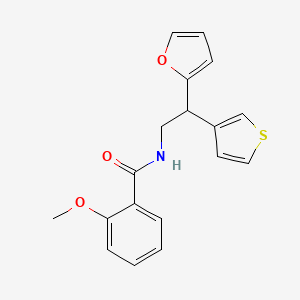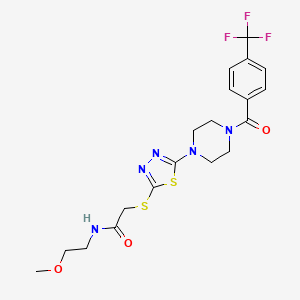
(4-(2-Hydroxypropyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2-Hydroxypropyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride: [_{{{CITATION{{{_2{The Therapeutic Potential of 2-{4-(2-methoxyphenyl)piperazin-1-yl .... This compound features a piperazine ring, a hydroxypropyl group, and a methyl-1,2,3-thiadiazol moiety, making it a unique and versatile molecule.
Mécanisme D'action
Target of Action
The primary target of (4-(2-Hydroxypropyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride is the Heat Shock Protein 90 (Hsp90) . Hsp90 is a molecular chaperone that plays a crucial role in the folding, maturation, and stability of a wide variety of proteins, including key mediators of signal transduction, cell cycle control, and transcriptional regulation .
Mode of Action
This compound interacts with Hsp90 by binding to it, thereby inhibiting its function . The presence of a hydroxyl group at C-4 of the aryl ring on the piperazine moiety is crucial for this interaction . The inhibition of Hsp90 disrupts its ability to properly fold and stabilize client proteins, which can lead to their degradation and ultimately disrupt cellular processes that are critical for cell growth and survival .
Biochemical Pathways
The inhibition of Hsp90 affects multiple biochemical pathways due to the diverse set of client proteins that Hsp90 interacts with . These include signal transduction pathways, cell cycle control mechanisms, and transcriptional regulation processes . The downstream effects of these disruptions can vary widely depending on the specific client proteins involved and the cellular context .
Result of Action
The result of the compound’s action is a disruption of cellular processes due to the degradation of client proteins that are no longer properly folded and stabilized by Hsp90 . This can lead to cell growth inhibition and potentially cell death, depending on the specific client proteins involved .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Hydroxypropyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride typically involves multiple steps, starting with the formation of the piperazine ring. One common synthetic route includes the reaction of piperazine with an appropriate alkylating agent to introduce the hydroxypropyl group
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize by-products and ensure the safety of the operators and the environment.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: : The compound can be reduced to remove oxygen-containing functional groups.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Ketones, carboxylic acids, or their derivatives.
Reduction: : Alcohols or amines.
Substitution: : Various substituted piperazines or thiadiazoles.
Applications De Recherche Scientifique
This compound has shown potential in several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or enzymes.
Medicine: : It has potential as a lead compound for drug development, particularly in the treatment of diseases such as cancer, inflammation, and infections.
Industry: : It can be used in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
This compound is unique due to its specific structural features, such as the presence of the hydroxypropyl group and the methyl-1,2,3-thiadiazol moiety. Similar compounds may include other piperazine derivatives or thiadiazole-containing molecules. the exact structure and functional groups of these compounds would differ, leading to variations in their chemical properties and biological activities.
Propriétés
IUPAC Name |
[4-(2-hydroxypropyl)piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S.ClH/c1-8(16)7-14-3-5-15(6-4-14)11(17)10-9(2)12-13-18-10;/h8,16H,3-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPZNGMWIHTNHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)CC(C)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(3-chlorophenyl)methyl]-3-methyl-8-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2870537.png)

![3-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2870540.png)

![METHYL 2-[((E)-3-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE](/img/structure/B2870544.png)

![1-(7-Methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2870547.png)


![{[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL 3,4,5-TRIMETHOXYBENZOATE](/img/structure/B2870555.png)

![2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2870558.png)
![6-[5-(5-Chloropyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2870559.png)
